molecular formula C11H12O5S B1297702 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid CAS No. 7028-79-7

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid

Cat. No.: B1297702
CAS No.: 7028-79-7
M. Wt: 256.28 g/mol
InChI Key: LOIRMIGGBFNYOZ-UHFFFAOYSA-N
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Description

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid (CAS: 100632-57-3) is a substituted 4-oxobutanoic acid derivative with a methylsulfonyl (-SO₂CH₃) group at the para position of the phenyl ring. Its molecular formula is C₁₁H₁₃NO₅S (molecular weight: 271.29 g/mol) . The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the compound's acidity and influencing its reactivity. This compound is notable as an intermediate in synthesizing pharmaceuticals like ibutilide .

Properties

IUPAC Name

4-(4-methylsulfonylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5S/c1-17(15,16)9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIRMIGGBFNYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345254
Record name 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7028-79-7
Record name 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid typically involves the reaction of 4-(Methylsulfonyl)phenylacetic acid with appropriate reagents. One common method includes the following steps:

    Starting Material: 4-(Methylsulfonyl)phenylacetic acid.

    Reagents: Morpholine and elemental sulfur.

    Reaction Conditions: The reaction mixture is refluxed at 398 K for 2 hours, followed by the addition of a 3N solution of sodium hydroxide and further refluxing for 30 minutes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(4-(methylsulfonyl)phenyl)-4-oxobutanoic acid, highlighting differences in substituents, physical properties, and synthesis pathways:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound -SO₂CH₃ (para) C₁₁H₁₃NO₅S 271.29 Pharmaceutical intermediate (e.g., ibutilide)
4-(4-Methylphenyl)-4-oxobutanoic acid -CH₃ (para) C₁₁H₁₂O₃ 192.21 IR: 1682 cm⁻¹ (C=O); NMR: δ 2.32 (s, CH₃)
4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid -OH (ortho), -OCH₃ (para) C₁₁H₁₂O₅ 224.21 Higher polarity due to hydroxyl/methoxy
4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester -Cl (para), ester (-COOCH₃) C₁₁H₁₁ClO₃ 226.66 Chlorine enhances lipophilicity; ester improves bioavailability
4-((Adamantan-2-yl)oxy)-4-oxobutanoic acid (S1) Adamantyl ether (-O-Ada) C₁₄H₂₀O₄ 252.30 Bulky substituent; potential for enhanced CNS penetration
4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid Morpholine-sulfonyl (para) C₁₅H₁₉NO₆S 341.38 Heterocyclic sulfonyl group; improved solubility
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid -S-CH₂COOH (meta/para) Varies by aryl group Sulfanyl group introduces chirality; Michael addition synthesis

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound increases acidity (pKa ~1–2 for sulfonyl groups) compared to methyl (-CH₃, pKa ~4.5) or methoxy (-OCH₃, pKa ~10) substituents . This enhances solubility in polar solvents.
  • Lipophilicity: Chlorine (-Cl) and adamantyl groups significantly increase logP values, favoring membrane permeability . The morpholine-sulfonyl group balances hydrophilicity and lipophilicity due to its heterocyclic oxygen .
  • Steric Effects: Bulky groups (e.g., adamantyl in S1) may hinder binding to flat active sites but improve stability against metabolic degradation .

Biological Activity

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid (CAS No. 7028-79-7) is a synthetic compound with potential therapeutic applications. Its structure features a methylsulfonyl group attached to a phenyl ring and a keto acid functionality, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13O4S\text{C}_{12}\text{H}_{13}\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression. Notably, it has been studied for its selectivity towards cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory response.

1. Anti-inflammatory Activity

Several studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with methylsulfonyl groups have shown enhanced selectivity for COX-2 inhibition compared to COX-1, making them promising candidates for treating inflammatory diseases.

A study reported that synthesized derivatives demonstrated good anti-inflammatory activity with IC50 values indicating effective inhibition of COX-2 . The following table summarizes the anti-inflammatory activity of related compounds:

Compound NameIC50 (µM)COX-1 InhibitionCOX-2 Inhibition
4-(4-Methylsulfonyl)phenylbutanoic acid12ModerateHigh
2-(4-Methylsulfonyl)phenyl indole derivatives15LowVery High

2. Anticancer Activity

Research indicates that compounds with similar structures to this compound possess anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways.

For example, a study on methylsulfonyl-substituted phenolic compounds demonstrated their cytotoxic effects against human cancer cell lines such as HeLa and A549, with mechanisms involving the inhibition of topoisomerase and induction of mitochondrial apoptosis . The following table presents findings from recent studies on the anticancer effects:

Cell LineCompoundIC50 (µM)Mechanism of Action
HeLa4-Methylsulfonyl derivative10Apoptosis induction via mitochondrial pathway
A5494-Methylsulfonyl derivative15Topoisomerase inhibition
HCT116Related compound8Inhibition of cell proliferation

Case Studies

  • Case Study on COX-2 Inhibition : A molecular modeling study assessed the binding affinity of various methylsulfonyl-substituted compounds to COX-2. Results indicated that these compounds could effectively compete with arachidonic acid for binding sites, leading to reduced prostaglandin synthesis and subsequent inflammation .
  • Case Study on Anticancer Activity : In vivo studies using xenograft models showed that treatment with methylsulfonyl phenolic derivatives led to significant tumor reduction in mice bearing human cancer cells. The mechanism was linked to the modulation of β-catenin signaling pathways, which are critical in cancer progression .

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